molecular formula C20H18N2O6 B4954284 METHYL 4-(3-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-2,5-DIOXOPYRROLIDIN-1-YL)BENZOATE

METHYL 4-(3-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-2,5-DIOXOPYRROLIDIN-1-YL)BENZOATE

Cat. No.: B4954284
M. Wt: 382.4 g/mol
InChI Key: SXOQECZECDHGNA-UHFFFAOYSA-N
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Description

METHYL 4-(3-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-2,5-DIOXOPYRROLIDIN-1-YL)BENZOATE is a complex organic compound that features a benzodioxole moiety, a pyrrolidinone ring, and a benzoate ester

Preparation Methods

The synthesis of METHYL 4-(3-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-2,5-DIOXOPYRROLIDIN-1-YL)BENZOATE involves multiple steps. One common synthetic route includes the esterification of 3,4-(methylenedioxy)phenylacetic acid to form methyl 3,4-(methylenedioxy)phenylacetate . This intermediate is then subjected to further reactions to introduce the pyrrolidinone and benzoate functionalities. Industrial production methods typically involve optimized reaction conditions to maximize yield and purity, often utilizing catalysts and controlled environments to ensure consistency and efficiency .

Chemical Reactions Analysis

METHYL 4-(3-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-2,5-DIOXOPYRROLIDIN-1-YL)BENZOATE can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzodioxole moiety, using reagents such as sodium hydride or potassium tert-butoxide.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Scientific Research Applications

METHYL 4-(3-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-2,5-DIOXOPYRROLIDIN-1-YL)BENZOATE has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

METHYL 4-(3-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-2,5-DIOXOPYRROLIDIN-1-YL)BENZOATE can be compared with other benzodioxole derivatives and pyrrolidinone-containing compounds:

The uniqueness of this compound lies in its combined structural features, which confer specific biological activities and potential therapeutic applications.

Properties

IUPAC Name

methyl 4-[3-(1,3-benzodioxol-5-ylmethylamino)-2,5-dioxopyrrolidin-1-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O6/c1-26-20(25)13-3-5-14(6-4-13)22-18(23)9-15(19(22)24)21-10-12-2-7-16-17(8-12)28-11-27-16/h2-8,15,21H,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXOQECZECDHGNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)N2C(=O)CC(C2=O)NCC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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